(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide
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Overview
Description
(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a diphenylmethylidene group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Diphenylmethylidene Group: This step involves the reaction of the pyrrolidine derivative with diphenylmethane under specific conditions to form the diphenylmethylidene group.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxylation reaction.
Formation of the Iodide Salt: The final step involves the reaction of the intermediate compound with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diphenylmethylidene group can be reduced to form diphenylmethane derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide is used as a precursor for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases and conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide involves its interaction with specific molecular targets. The diphenylmethylidene group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to SOF4 used in sulfur (VI) chemistry.
Trimethoxyphenylsilane: A compound used in the synthesis of organosilicon materials.
Uniqueness
(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide is unique due to its combination of a pyrrolidine ring, diphenylmethylidene group, and hydroxymethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[(2S)-1-(benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N2O.HI/c1-21(14-8-13-18(21)15-22)20-19(16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2-7,9-12,18,22H,8,13-15H2,1H3;1H/q+1;/p-1/t18-,21?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFOZSLXHJNIQH-YKIRIDQTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H]1CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455619 |
Source
|
Record name | (2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168128-27-6 |
Source
|
Record name | (2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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